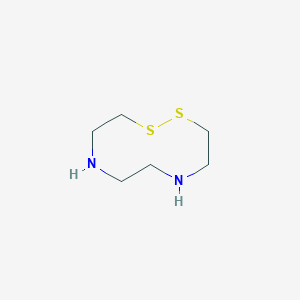
1,2,5,8-Dithiadiazecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,8-Dithiadiazecane is a sulfur-containing heterocyclic compound with the molecular formula C6H10N2S2 It is characterized by a unique ring structure that includes two sulfur atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Dithiadiazecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of chloroacetaldehyde with sodium hydrosulfide, followed by a series of steps to adjust pH and purify the product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5,8-Dithiadiazecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
1,2,5,8-Dithiadiazecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1,2,5,8-Dithiadiazecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with metal ions and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dithiane: Contains a similar sulfur-containing ring but lacks nitrogen atoms.
1,4-Dithiane: Another sulfur-containing heterocycle with a different ring structure.
1,2,5-Thiadiazole: Contains both sulfur and nitrogen atoms but in a different arrangement.
Uniqueness
1,2,5,8-Dithiadiazecane is unique due to its specific ring structure that includes both sulfur and nitrogen atoms in a distinct arrangement. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
96529-40-7 |
|---|---|
Formule moléculaire |
C6H14N2S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C6H14N2S2/c1-2-8-4-6-10-9-5-3-7-1/h7-8H,1-6H2 |
Clé InChI |
IZHLJXOECJOAKI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCSSCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


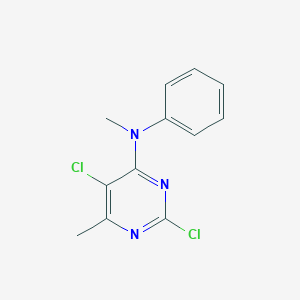
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)

![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)

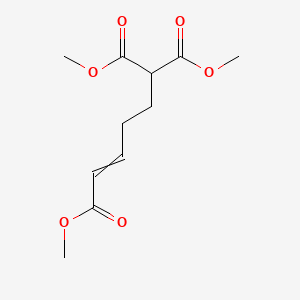

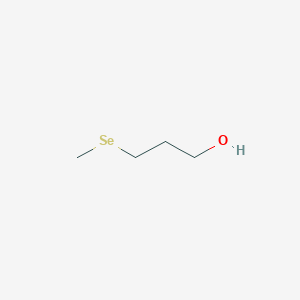

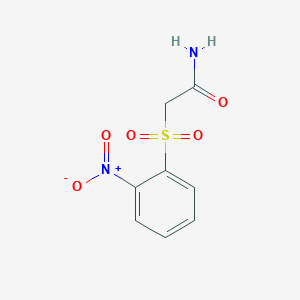


![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
